Xestospongin D pharmacology and pharmacokinetics in vitro
Xestospongin D pharmacology and pharmacokinetics in vitro
An In-depth Technical Guide to the In Vitro Pharmacology and Pharmacokinetics of Xestospongin D
This guide provides a comprehensive technical overview of Xestospongin D, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia species.[1] It is intended for researchers, scientists, and drug development professionals engaged in the study of intracellular calcium signaling and early-stage drug discovery. This document delves into the core pharmacology, mechanism of action, and the in vitro pharmacokinetic properties of Xestospongin D, providing both theoretical grounding and practical, field-proven experimental protocols.
Part 1: Core Pharmacology of Xestospongin D
Introduction to Xestospongin D and its Role in Calcium Signaling
The inositol 1,4,5-trisphosphate (IP₃) signaling pathway is a cornerstone of intracellular communication, regulating a vast array of cellular functions from gene transcription and proliferation to muscle contraction.[2] This pathway culminates in the binding of IP₃ to its receptor (IP₃R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3]
Xestospongins, including Xestospongin D, are a class of compounds recognized as potent, membrane-permeable blockers of the IP₃ receptor.[1] They serve as invaluable pharmacological tools for dissecting the complex roles of IP₃-mediated Ca²⁺ signaling. Xestospongin D's utility lies in its ability to inhibit Ca²⁺ release from the ER, thereby allowing researchers to probe the downstream consequences of this specific signaling blockade.[1][4]
Mechanism of Action: A Non-Competitive Antagonist
Xestospongin D and its analogues, particularly the well-studied Xestospongin C, function as potent inhibitors of IP₃-mediated Ca²⁺ release.[1][3] A critical aspect of their mechanism is that they do not appear to compete with IP₃ for its binding site.[1] This suggests an allosteric or non-competitive mode of inhibition, where Xestospongin D binds to a different site on the IP₃R complex, inducing a conformational change that prevents the channel from opening, even when IP₃ is bound.[1]
This non-competitive action is a key experimental advantage, as its inhibitory effect is not surmounted by high concentrations of agonist-induced IP₃. However, it is crucial to note that there are conflicting reports in the scientific literature regarding the efficacy and selectivity of xestospongins. Some studies have reported challenges in observing effective IP₃R inhibition with Xestospongin C and D, while others have suggested potential off-target effects, including inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump at similar concentrations.[5][6][7] These discrepancies underscore the importance of careful dose-response studies and the use of appropriate controls in any experimental design.
Specifically, some hydroxylated xestospongins, including Xestospongin D, have been shown to enhance Ca²⁺-induced Ca²⁺ release mediated by ryanodine receptors (RyRs), adding a layer of complexity to their pharmacological profile.[5]
Metabolic Stability: Human Liver Microsome Assay
Metabolic stability provides a measure of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver. [8]This assay uses liver microsomes, which are vesicles of the ER containing a high concentration of Phase I drug-metabolizing enzymes. [8][9]The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLᵢₙₜ). [10]
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Test System | Pooled Human Liver Microsomes (HLM) | Represents the average metabolic activity of a population. |
| Microsome Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover. [11] |
| Test Compound Conc. | 1 - 10 µM | Should be below the Kₘ to ensure first-order kinetics. [11] |
| Cofactor | NADPH (1 mM) | Essential cofactor for CYP450 enzyme activity. [9] |
| Time Points | 0, 5, 15, 30, 45, 60 minutes | Captures the degradation curve for a range of stabilities. |
| Negative Control | Incubation without NADPH | Differentiates metabolic degradation from chemical instability. [9]|
Experimental Protocol: Microsomal Stability Assay
1. Reagent Preparation: a. Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4). [12] b. Prepare a working solution of the test compound (Xestospongin D) and positive controls (e.g., verapamil, dextromethorphan) in buffer. c. Prepare an NADPH regenerating system or a simple NADPH solution (e.g., 2 mM) in buffer.
2. Incubation: a. In a 96-well plate, combine the microsome solution and the test compound solution. [13] b. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. c. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the negative control wells, add buffer without NADPH. [13] 3. Sampling and Reaction Quenching: a. At each designated time point (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a new plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard). [8][9] b. The "0 min" sample is typically taken immediately after adding NADPH.
4. Sample Processing and Analysis: a. Centrifuge the quenched plate to precipitate proteins. b. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). c. Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
5. Data Analysis: a. Plot the natural logarithm (ln) of the percentage of compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k . d. Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]) * 1000 . [13]
Membrane Permeability: Caco-2 Bidirectional Assay
The Caco-2 cell permeability assay is the industry standard for predicting in vivo oral absorption of drugs. [14][15]Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein), mimicking the intestinal barrier. [14][16]
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Cell Line | Caco-2 (human colon adenocarcinoma) | Gold standard model for predicting human intestinal absorption. [15] |
| Culture Format | Transwell inserts (21-24 days) | Allows cells to polarize and form a tight monolayer. [17] |
| Monolayer Integrity | TEER ≥ 200 Ω·cm² | Transepithelial Electrical Resistance (TEER) confirms tight junction formation. [15][17] |
| Transport Direction | Bidirectional (A→B and B→A) | Measures both passive/active absorption (Apical to Basolateral) and efflux (Basolateral to Apical). [14][16] |
| Incubation Time | 2 hours | Standard duration to measure the rate of transport without causing cell toxicity. [15] |
| Integrity Marker | Lucifer Yellow / Enalaprilat | A low-permeability marker to confirm monolayer integrity post-experiment. [14][18]|
Experimental Protocol: Caco-2 Permeability Assay
1. Cell Culture: a. Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate and culture for 21-24 days, changing the medium every 2-3 days.
2. Monolayer Integrity Check: a. Before the experiment, measure the TEER of each well. Only use monolayers that meet the pre-defined integrity criteria (e.g., ≥ 200 Ω·cm²). [17] 3. Transport Study: a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4). [17] b. For A→B transport: Add the dosing solution containing Xestospongin D to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. [14] c. For B→A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. [14] d. Incubate the plate at 37°C with gentle agitation for 2 hours.
4. Sampling and Analysis: a. At the end of the incubation, take samples from both the donor and receiver chambers. b. Analyze the concentration of Xestospongin D in all samples using LC-MS/MS.
5. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration. [16] b. Calculate the Efflux Ratio (ER) by dividing the Papp in the B→A direction by the Papp in the A→B direction: ER = Papp (B→A) / Papp (A→B) . c. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters. [16]
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Caco2 assay protocol. Cygnus Technologies. Available from: [Link]
-
Metabolic Stability Assays. BioIVT. Available from: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Caco-2 Permeability. Concept Life Sciences. Available from: [Link]
-
Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Gafni, J., et al. (1997). Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor. Neuron. Available from: [Link]
-
Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Ingenta Connect. Available from: [Link]
-
Microsomal Stability. Evotec. Available from: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
-
Castonguay, A., et al. (2006). Hydroxylated xestospongins block inositol-1,4,5-trisphosphate-induced Ca2+ release and sensitize ryanodine receptors. Cellular and molecular life sciences. Available from: [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Available from: [Link]
-
Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. ResearchGate. Available from: [Link]
-
Chalmers, S. B., et al. (2010). Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor. British journal of pharmacology. Available from: [Link]
-
Gambardella, J., et al. (2020). The discovery and development of IP3 receptor modulators: An update. Expert opinion on drug discovery. Available from: [Link]
-
Effect of xestospongin C on the increase in [Ca2+]i (a and c). ResearchGate. Available from: [Link]
-
Oike, M., et al. (2002). Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells. British Journal of Pharmacology. Available from: [Link]
-
Ferreiro, E., et al. (2004). Involvement of endoplasmic reticulum Ca2+ release through ryanodine and inositol 1,4,5-triphosphate receptors in the neurotoxic effects induced by amyloid-β peptides. Journal of Neuroscience Research. Available from: [Link]
-
Gambardella, J., et al. (2020). The Discovery and Development of IP3 Receptor Modulators: An Update. ResearchGate. Available from: [Link]
-
Ozaki, H., et al. (2002). Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle. British journal of pharmacology. Available from: [Link]
-
Cudd, L., et al. (2003). Contribution of intracellular calcium stores to an increase in cytosolic calcium concentration induced by Mannheimia haemolytica leukotoxin in bovine neutrophils. FEMS Microbiology Letters. Available from: [Link]
-
Castonguay, A., & Robitaille, R. (2001). Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps. Cell Calcium. Available from: [Link]
-
In vitro characterization of the new compounds and pharmacokinetics of compound 6. ResearchGate. Available from: [Link]
-
S, P., & P, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery. Available from: [Link]
-
Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate. Available from: [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available from: [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports. Available from: [Link]
Sources
- 1. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylated xestospongins block inositol-1,4,5-trisphosphate-induced Ca2+ release and sensitize Ca2+-induced Ca2+ release mediated by ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. diva-portal.org [diva-portal.org]
